N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a crucial role in regulating various physiological functions such as appetite, energy metabolism, and stress response. CP-122,721 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.
Mécanisme D'action
CP-122,721 acts as a selective antagonist of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is widely expressed in the central nervous system and peripheral tissues. N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a potent orexigenic peptide that stimulates food intake and energy storage by activating the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor. CP-122,721 blocks the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, leading to a reduction in food intake, body weight, and fat mass. CP-122,721 also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues.
Biochemical and Physiological Effects
CP-122,721 has several biochemical and physiological effects, including a reduction in food intake, body weight, and fat mass. It also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues. CP-122,721 has anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CP-122,721 in lab experiments are its high selectivity and potency as an N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonist. It also has a well-defined mechanism of action, making it an ideal tool for studying the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in regulating appetite, energy metabolism, and stress response. The limitations of using CP-122,721 in lab experiments are its relatively high cost and limited availability. It also has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
CP-122,721 has several potential future directions in the field of drug discovery and development. It may be used as a lead compound for the development of novel N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonists with improved pharmacological properties, such as increased selectivity and bioavailability. CP-122,721 may also be used in combination with other drugs for the treatment of obesity, diabetes, and anxiety disorders. Additionally, CP-122,721 may be used to study the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in other physiological functions, such as cardiovascular function and bone metabolism.
Méthodes De Synthèse
CP-122,721 can be synthesized using various methods, but the most commonly used method involves the reaction of 4-chlorobenzylamine with 3-pyridazinol in the presence of triethylamine and carbon disulfide to form 4-(pyridazin-3-yloxy)benzyl isothiocyanate. The isothiocyanate is then reacted with piperidine-1-carboxylic acid to form the final product, CP-122,721.
Applications De Recherche Scientifique
CP-122,721 has been extensively studied in animal models to evaluate its potential therapeutic applications. It has been shown to reduce food intake and body weight in obese rats by blocking the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is known to stimulate appetite and increase food intake. CP-122,721 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, indicating its potential use in the treatment of type 2 diabetes. Additionally, CP-122,721 has been shown to have anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)12-19-17(23)22-10-7-15(8-11-22)24-16-2-1-9-20-21-16/h1-6,9,15H,7-8,10-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKUSAGZGUBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.